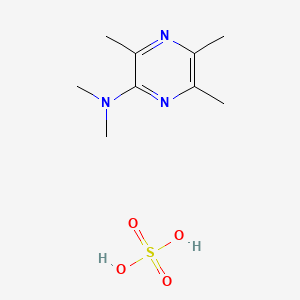

Triampyzine sulfate

Descripción

BenchChem offers high-quality Triampyzine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triampyzine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

7082-30-6 |

|---|---|

Fórmula molecular |

C9H17N3O4S |

Peso molecular |

263.32 g/mol |

Nombre IUPAC |

N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acid |

InChI |

InChI=1S/C9H15N3.H2O4S/c1-6-7(2)11-9(12(4)5)8(3)10-6;1-5(2,3)4/h1-5H3;(H2,1,2,3,4) |

Clave InChI |

XHVGMLPVDLNJKZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C(=N1)C)N(C)C)C.OS(=O)(=O)O |

SMILES canónico |

CC1=C(N=C(C(=N1)C)N(C)C)C.OS(=O)(=O)O |

Otros números CAS |

7082-30-6 |

Origen del producto |

United States |

Unveiling the Past: A Technical History of Triampyzine Sulfate, a Promising Anticholinergic Agent That Never Was

Morris Plains, NJ - In the annals of pharmaceutical research, some compounds show immense promise in early development yet, for a variety of reasons, never reach the market. One such molecule is triampyzine sulfate, a pyrazine derivative developed by Warner-Lambert in the 1960s.[1][2][3][4] Identified by the developmental code name W-3976B, this compound was characterized as a potent anticholinergic and antisecretory agent, suggesting its potential for treating a range of conditions from peptic ulcers to certain neurological disorders.[1] Despite its early promise, triampyzine sulfate remains a historical footnote, a testament to the complex and often unpredictable path of drug development. This in-depth technical guide explores the history of triampyzine sulfate, its chemical nature, and its anticholinergic properties, piecing together the story of this forgotten pharmaceutical agent.

Genesis of a Pyrazine Anticholinergic: The Chemical Context

Triampyzine sulfate, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine sulfate, emerged from Warner-Lambert's broader exploration of pyrazine derivatives in the mid-20th century.[5] Its molecular formula is C9H15N3, with a sulfate salt form of C9H17N3O4S. The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in a variety of biologically active compounds.[6][7][8][9]

Triampyzine is a trimethylated derivative of ampyzine (W-3580B), another pyrazine compound developed by Warner-Lambert.[1] Interestingly, while triampyzine was identified as an anticholinergic and antisecretory agent, ampyzine was described as a central stimulant.[1] This highlights the profound impact of subtle structural modifications on the pharmacological activity of a molecule.

The development of triampyzine sulfate can be situated within the broader context of pharmaceutical research in the 1960s, a period marked by significant discoveries in the realm of psychopharmacology and autonomic nervous system modulators. The exploration of heterocyclic compounds like pyrazines was a fertile ground for identifying novel therapeutic agents.

The Anticholinergic Profile: Mechanism of Action

Anticholinergic agents function by blocking the action of acetylcholine, a primary neurotransmitter in the parasympathetic nervous system. This blockade is primarily achieved through competitive antagonism at muscarinic acetylcholine receptors. The physiological effects of this antagonism are widespread, affecting smooth muscle, exocrine glands, and the central nervous system.

A key point of ambiguity in the historical record is the nature of triampyzine sulfate's side effect profile. Some sources suggest it was developed as a potent gastric antisecretory agent that could inhibit acid secretion without producing the typical anticholinergic side effects such as blurred vision or tachycardia. This would have represented a significant advantage over existing anticholinergic drugs of the era. However, other sources explicitly label it as an anticholinergic agent, which would imply the potential for such side effects. This discrepancy may reflect a dose-dependent effect or a receptor subtype selectivity that was not fully elucidated at the time.

Signaling Pathway of Muscarinic Acetylcholine Receptors

Caption: Proposed mechanism of triampyzine sulfate as a muscarinic antagonist.

The Trail Goes Cold: Why Was Triampyzine Sulfate Never Marketed?

The most intriguing question surrounding triampyzine sulfate is why a compound with such apparent potential never made it to clinical use. The historical record is silent on the specific reasons for the discontinuation of its development. However, several factors common in the pharmaceutical industry of that era could have played a role:

-

Unforeseen Toxicity: Preclinical toxicology studies may have revealed adverse effects that were not anticipated from its primary pharmacological profile.

-

Lack of Efficacy: While promising in early models, the compound may not have demonstrated sufficient efficacy in later-stage preclinical or early clinical studies.

-

Challenging Synthesis or Formulation: The chemical synthesis of triampyzine sulfate may have been too complex or costly for large-scale production. Alternatively, formulating a stable and bioavailable drug product could have presented significant hurdles.

-

Shifting Therapeutic Landscapes: The 1960s and 1970s saw the emergence of new classes of drugs for treating peptic ulcers, most notably the histamine H2-receptor antagonists like cimetidine. These newer agents may have offered a superior efficacy and safety profile, rendering the development of a new anticholinergic agent less commercially viable.

-

Corporate and Strategic Decisions: Warner-Lambert, like any major pharmaceutical company, would have had a portfolio of drug candidates.[2][3][4][10][11] Strategic decisions based on market analysis, competitive landscape, and internal priorities could have led to the deprioritization and eventual abandonment of the triampyzine sulfate program.

Experimental Protocols for Characterizing Anticholinergic Agents

To understand how Warner-Lambert scientists would have characterized triampyzine sulfate, it is useful to consider the standard experimental protocols of the time for evaluating anticholinergic drugs.

In Vitro Assays:

-

Receptor Binding Assays: These assays would have been crucial for determining the affinity of triampyzine sulfate for various muscarinic receptor subtypes. While subtype-specific radioligands were less common in the 1960s, competitive binding assays using a non-selective muscarinic antagonist like [3H]quinuclidinyl benzilate (QNB) would have been a standard approach.

Step-by-Step Methodology for a Competitive Radioligand Binding Assay:

-

Tissue Preparation: Homogenize a tissue source rich in muscarinic receptors (e.g., rat brain cortex or guinea pig ileum smooth muscle).

-

Incubation: Incubate the tissue homogenate with a fixed concentration of the radioligand (e.g., [3H]QNB) and varying concentrations of the unlabeled test compound (triampyzine sulfate).

-

Separation: After reaching equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

In Vivo Models:

-

Antisecretory Activity: The ability of triampyzine sulfate to inhibit gastric acid secretion would have been a key in vivo endpoint. The Shay rat model was a commonly used method.

Step-by-Step Methodology for the Shay Rat Model:

-

Animal Preparation: Fast male Wistar rats overnight with free access to water.

-

Surgical Procedure: Under anesthesia, ligate the pylorus of the stomach to allow for the accumulation of gastric secretions.

-

Drug Administration: Administer triampyzine sulfate or a vehicle control, typically by subcutaneous or intraperitoneal injection.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the accumulated gastric juice from the stomach.

-

Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standard base.

-

Data Analysis: Compare the total acid output in the drug-treated group to the control group to determine the percentage of inhibition.

-

-

Antispasmodic Activity: The effect of triampyzine sulfate on smooth muscle contraction would have been assessed using isolated tissue preparations, such as the guinea pig ileum.

Experimental Workflow for Isolated Guinea Pig Ileum Assay:

Caption: Workflow for assessing antispasmodic activity.

Conclusion: A Molecule Ahead of its Time?

The story of triampyzine sulfate is a compelling example of the intricate and often opaque nature of pharmaceutical research and development. While the precise reasons for its abandonment remain lost to time, the available information paints a picture of a molecule with a potentially valuable pharmacological profile. The conflicting reports regarding its side effect profile hint at a complexity that may have been difficult to resolve with the scientific tools of the 1960s.

Today, with a deeper understanding of muscarinic receptor subtypes and advanced techniques for assessing drug safety and efficacy, a compound like triampyzine sulfate might have followed a different developmental path. Its history serves as a valuable lesson for researchers and drug development professionals, highlighting the myriad factors that can influence the journey of a promising molecule from the laboratory to the clinic. The legacy of triampyzine sulfate is not one of failure, but rather a reminder of the relentless pursuit of therapeutic innovation and the countless unseen steps that pave the way for the medicines of tomorrow.

References

-

Ampyzine. In: Wikipedia. ; 2023. [Link]

-

Triampyzine. In: Wikipedia. ; 2023. [Link]

-

Warner-Lambert. HISTORY OF BUSINESS. Accessed February 21, 2024. [Link]

-

Warner–Lambert. In: Wikipedia. ; 2024. [Link]

- Alberta's First Pharmacist.

- WARNER-LAMBERT COMPANY (Findings of Fact), 87 F.T.C. 812.

-

Patents Assigned to Warner-Lambert Company LLC. Justia Patents. Published April 6, 2023. [Link]

-

INVERNESS MEDICAL SWITZERLAND v. WARNER LAMBERT COMPANY (2002). Findlaw. [Link]

-

Pyrazine derivatives: a patent review (June 2012 - present). PubMed. Published online January 15, 2015. [Link]

-

Triampyzine | C9H15N3. PubChem. Accessed February 21, 2024. [Link]

- US4828849A - Surfactant inhibition of dental plaque.

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. 2015;6(4):1914-1922. [Link]

-

Special Issue : Pyrazine Derivatives. MDPI. [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022;10(2):288-297. [Link]

- UNITED STATES COURT OF APPEALS FOR THE FEDERAL CIRCUIT. 06-1179. August 2, 2006.

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Published online September 12, 2024. [Link]

-

Warner-Lambert Pharm. Co. v. John J. Reynolds, Inc., 178 F. Supp. 655 (S.D.N.Y. 1959). Justia Law. [Link]

-

Index of patents issued from the United States Patent Office. Internet Archive. Published 1967. [Link]

-

Index of patents issued from the United States Patent Office. Internet Archive. Published 1966. [Link]

-

Official gazette of the United States Patent Office. Patents. Internet Archive. Published July 27, 1971. [Link]

-

Official gazette of the United States Patent and Trademark Office: trademarks. Internet Archive. Published December 2, 1980. [Link]

-

Monthly catalog of United States government publications, November 1968. GovInfo. [Link]

Sources

- 1. Ampyzine - Wikipedia [en.wikipedia.org]

- 2. HISTORY OF BUSINESS: Warner-Lambert [historyofbusiness.blogspot.com]

- 3. Warner Lambert. | Pfizer [pfizer.com]

- 4. Warner–Lambert - Wikipedia [en.wikipedia.org]

- 5. Triampyzine | C9H15N3 | CID 23484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Molecules | Special Issue : Pyrazine Derivatives [mdpi.com]

- 9. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alberta's First Pharmacist - Fathers of Pharmacy column - 1944 [ulethbridge.ca]

- 11. ftc.gov [ftc.gov]

A Technical Guide to the Determination and Characterization of Triampyzine Sulfate's Binding Affinity for M1 and M2 Muscarinic Receptors

Abstract

Triampyzine, a pyrazine derivative developed for its gastric antisecretory properties, has been historically classified as an anticholinergic agent.[1][2][3] Its notable reduction of gastric acid secretion without the typical systemic anticholinergic side effects suggests a potential selectivity for specific muscarinic acetylcholine receptor (mAChR) subtypes.[2] This guide outlines a comprehensive experimental framework for the precise determination of the binding affinity and functional activity of Triampyzine sulfate at the human M1 and M2 muscarinic receptors. The protocols detailed herein are designed to provide researchers and drug development professionals with a robust methodology for characterizing the pharmacological profile of Triampyzine and similar compounds. By employing radioligand binding assays and functional GTPγS assays, this guide provides a pathway to elucidate the M1 versus M2 selectivity of Triampyzine, offering critical insights into its mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating Triampyzine's Muscarinic Receptor Selectivity

Triampyzine is a synthetic pyrazine derivative, N,N,3,5,6-pentamethylpyrazin-2-amine, which has demonstrated potent inhibition of gastric acid secretion.[2] The muscarinic acetylcholine receptors, a family of five G-protein coupled receptors (GPCRs) designated M1 through M5, are key regulators of various physiological processes.[4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels.[4][5][6]

The M1 receptor is prominently expressed in the central nervous system and is involved in the modulation of neurotransmission and cognitive functions.[4] In the periphery, M1 receptors are found in autonomic ganglia and are implicated in the regulation of gastric acid secretion.[7] Conversely, the M2 receptor is highly expressed in the heart, where it mediates vagal-induced bradycardia, and also functions as a presynaptic autoreceptor in the central and peripheral nervous systems, inhibiting acetylcholine release.[8]

The observation that Triampyzine reduces gastric acid secretion with a favorable side effect profile raises the hypothesis that it may exhibit selectivity for M1 over M2 receptors.[2] Preferential antagonism of M1 receptors in the gastric mucosa could explain its therapeutic effect, while lower affinity for cardiac M2 receptors would account for the lack of heart rate-related side effects. A thorough characterization of Triampyzine sulfate's binding affinity for M1 and M2 receptors is therefore essential to validate this hypothesis and to fully understand its pharmacological profile.

This technical guide provides a detailed, step-by-step methodology to:

-

Determine the equilibrium dissociation constant (Ki) of Triampyzine sulfate at human M1 and M2 receptors using competitive radioligand binding assays.

-

Functionally characterize Triampyzine sulfate as an antagonist or agonist at these receptors through GTPγS binding assays.

-

Quantify the selectivity of Triampyzine sulfate for the M1 versus the M2 receptor.

Experimental Design and Methodologies

A multi-faceted approach combining radioligand binding and functional assays is proposed to comprehensively characterize the interaction of Triampyzine sulfate with M1 and M2 receptors.

Materials and Reagents

| Reagent | Supplier | Catalogue Number | Purpose |

| Human M1-expressing CHO-K1 cells | Revvity | ES-210-A | Source of M1 receptors |

| Human M2-expressing CHO-K1 cells | Revvity | ES-211-A | Source of M2 receptors |

| [3H]-N-methylscopolamine ([3H]-NMS) | PerkinElmer | NET636001MC | Radioligand for binding assays |

| Atropine | Sigma-Aldrich | A0132 | Non-selective muscarinic antagonist (control) |

| Pirenzepine | Tocris Bioscience | 0495 | M1-selective antagonist (control) |

| Methoctramine | Tocris Bioscience | 0503 | M2-selective antagonist (control) |

| Triampyzine sulfate | (To be sourced) | N/A | Test compound |

| [35S]-GTPγS | PerkinElmer | NEG030H | Radiolabel for functional assays |

| Guanosine 5'-diphosphate (GDP) | Sigma-Aldrich | G7127 | Component of GTPγS binding buffer |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Carrier protein in assay buffers |

| Tris-HCl | Sigma-Aldrich | T5941 | Buffering agent |

| MgCl2 | Sigma-Aldrich | M8266 | Divalent cation for assays |

| EDTA | Sigma-Aldrich | E9884 | Chelating agent |

| NaCl | Sigma-Aldrich | S7653 | Salt for assay buffer |

| Whatman GF/B glass fiber filters | GE Healthcare | 1821-915 | For filtration assays |

| Scintillation cocktail | PerkinElmer | 6013329 | For detection of radioactivity |

Cell Culture and Membrane Preparation

Stable cell lines expressing the human recombinant M1 or M2 receptor are essential for these studies. Commercially available CHO-K1 cell lines are recommended.[9][10][11][12]

Protocol for Membrane Preparation:

-

Culture CHO-K1 cells stably expressing either the human M1 or M2 receptor to ~90% confluency in appropriate growth medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a small volume of homogenization buffer, determine the protein concentration using a Bradford or BCA protein assay, and store at -80°C until use.

Radioligand Binding Assays

Competitive radioligand binding assays will be performed to determine the affinity (Ki) of Triampyzine sulfate for the M1 and M2 receptors. [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, will be used as the radioligand.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol for Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of serially diluted Triampyzine sulfate (ranging from 10^-10 M to 10^-4 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM atropine.

-

Add 50 µL of [3H]-NMS diluted in assay buffer to a final concentration approximately equal to its Kd for the respective receptor.

-

Add 150 µL of the M1 or M2 receptor membrane preparation (5-20 µg of protein per well).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through a Whatman GF/B glass fiber filter using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Functional GTPγS Binding Assay

A [35S]-GTPγS binding assay will be used to determine whether Triampyzine sulfate acts as an antagonist or an agonist at M1 and M2 receptors.[13][14][15] This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[14]

Signaling Pathway for M2 Receptor and GTPγS Binding

Caption: M2 receptor activation and subsequent [35S]GTPγS binding.

Detailed Protocol for GTPγS Binding Assay:

-

In a 96-well plate, add 20 µL of serially diluted Triampyzine sulfate. For antagonist mode, also add a concentration of a known agonist (e.g., carbachol) that gives ~80% of its maximal response (EC80).

-

Add 50 µL of M1 or M2 receptor membranes (10-30 µg protein) in GTPγS assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding 30 µL of [35S]-GTPγS (final concentration ~0.1 nM).

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and quantify the bound radioactivity by scintillation counting.

Data Analysis and Interpretation

Analysis of Radioligand Binding Data

The raw data (counts per minute, CPM) will be used to calculate the percentage of specific binding of [3H]-NMS at each concentration of Triampyzine sulfate.

-

Specific Binding = Total Binding - Non-specific Binding

The data will be plotted as percent specific binding versus the logarithm of the Triampyzine sulfate concentration. A non-linear regression analysis (sigmoidal dose-response) will be used to determine the IC50 value, which is the concentration of Triampyzine sulfate that inhibits 50% of the specific binding of [3H]-NMS.

The IC50 value will then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][17]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of Triampyzine sulfate.

-

[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

A lower Ki value indicates a higher binding affinity.

Analysis of Functional Data

For the GTPγS binding assay, the data will be analyzed to determine if Triampyzine sulfate exhibits agonist or antagonist activity.

-

Agonist Activity: If Triampyzine sulfate stimulates [35S]-GTPγS binding above basal levels, the data will be plotted as stimulated binding versus log[Triampyzine]. A dose-response curve will be fitted to determine the EC50 (potency) and Emax (efficacy) values.

-

Antagonist Activity: If Triampyzine sulfate inhibits agonist-stimulated [35S]-GTPγS binding, the data will be plotted as percent inhibition versus log[Triampyzine]. An IC50 value will be determined.

Schild Analysis for Antagonists

If Triampyzine sulfate is found to be an antagonist, a Schild analysis can be performed to determine its equilibrium dissociation constant (KB) and to confirm competitive antagonism.[18][19][20][21][22] This involves generating agonist dose-response curves in the presence of several fixed concentrations of Triampyzine sulfate.

Schild Analysis Workflow

Caption: Steps for performing a Schild analysis.

A slope of the Schild plot that is not significantly different from 1.0 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, pA2 is equal to -log(KB).

Expected Outcomes and Data Presentation

The results of these experiments will provide a quantitative comparison of the binding affinity and functional activity of Triampyzine sulfate at M1 and M2 muscarinic receptors.

Table of Expected Data Output

| Parameter | M1 Receptor | M2 Receptor | Selectivity (M2 Ki / M1 Ki) |

| Ki (nM) | Value from binding assay | Value from binding assay | Calculated value |

| Functional Activity | Agonist/Antagonist/None | Agonist/Antagonist/None | N/A |

| EC50 (nM) (if agonist) | Value from functional assay | Value from functional assay | N/A |

| Emax (%) (if agonist) | Value from functional assay | Value from functional assay | N/A |

| pA2 (if antagonist) | Value from Schild analysis | Value from Schild analysis | N/A |

The selectivity index will be calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M1 receptor. A selectivity index greater than 1 indicates a preference for the M1 receptor.

Conclusion

The methodologies outlined in this technical guide provide a rigorous and comprehensive approach to characterizing the binding affinity and functional profile of Triampyzine sulfate at M1 and M2 muscarinic receptors. The data generated from these studies will be crucial in elucidating the molecular mechanism underlying Triampyzine's gastric antisecretory effects and its favorable side-effect profile. A clear understanding of its receptor selectivity is paramount for its potential further development and for the rational design of novel, selective muscarinic receptor modulators for a variety of therapeutic applications.

References

- ValiScreen Human Muscarinic M2 Cell Line, CHO-K1 Cells. Revvity. [URL: https://www.revvity.com/product/valiscreen-human-muscarinic-m2-cell-line-cho-k1-cells-es-211-a]

- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [URL: https://pharmacology.

- Expression of Functional Human Muscarinic M2 Receptors in Different Insect Cell Lines. [URL: https://www.researchgate.net/publication/14530868_Expression_of_Functional_Human_Muscarinic_M2_Receptors_in_Different_Insect_Cell_Lines]

- Cheng-Prusoff Equation Calculator. [URL: https://www.

- Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [URL: https://www.linkedin.com/pulse/decoding-schild-analysis-pharmacologists-lens-competitive-kenakin-2c]

- Human M1 Muscarinic Acetylcholine Receptor Cell Line. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/invitro-services/bioservices/cell-based-assays/gpcr-ion-channel-cell-lines/human-m1-muscarinic-acetylcholine-receptor-cell-line]

- ValiScreen Human Muscarinic M1 Cell Line, CHO-K1 Cells. Revvity. [URL: https://www.revvity.com/product/valiscreen-human-muscarinic-m1-cell-line-cho-k1-cells-es-210-a]

- Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Schild Plot Generator. SPIKESfunc. [URL: https://www.spikesfunc.com/schild]

- CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line. Innoprot. [URL: https://www.innoprot.com/products/ca-nomad-muscarinic-acetylcholine-receptor-m1-cell-line-ref-iprs1300]

- Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [URL: https://bpsbioscience.com/muscarinic-acetylcholine-receptor-machr-m1-nfat-luciferase-reporter-hek293-cell-line-79457]

- Triampyzine Sulfate | C9H17N3O4S. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11558827/]

- The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. [URL: https://www.youtube.

- Technical Support Center: GTP-gamma-S Based Functional Assays. Benchchem. [URL: https://www.benchchem.com/technical-support/gtp-gamma-s-based-functional-assays]

- Schild equation. Wikipedia. [URL: https://en.wikipedia.

- Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. GenScript. [URL: https://www.genscript.com/cell-line/M00258-human_recombinant_muscarinic_acetylcholine_receptor_m2_stable_cell_line.html]

- Ki, IC50, & the Cheng-Prusoff equation. YouTube. [URL: https://www.youtube.

- human Muscarinic Acetylcholine Receptor M2 Aequorin Cell Line. Revvity. [URL: https://www.revvity.com/product/human-muscarinic-acetylcholine-receptor-m2-aequorin-cell-line-es-211-a]

- GTPγS Binding Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/gtps-binding-assays.htm]

- Taking The Time To Study Competitive Antagonism. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2042938/]

- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812497/]

- GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]

- Triampyzine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Triampyzine]

- (PDF) High Level Stable Expression of Pharmacologically Active Human M1–M5 Muscarinic Receptor Subtypes in Mammalian Cells. ResearchGate. [URL: https://www.researchgate.net/publication/221946399_High_Level_Stable_Expression_of_Pharmacologically_Active_Human_M1-M5_Muscarinic_Receptor_Subtypes_in_Mammalian_Cells]

- Human M2 Muscarinic Receptor EZCells™ DA. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/invitro-services/bioservices/cell-based-assays/gpcr-ion-channel-cell-lines/human-m2-muscarinic-receptor-ezcells-da]

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]

- (PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [URL: https://www.researchgate.net/publication/225091809_35SGTPgammaS_binding_in_G_protein-coupled_receptor_assays]

- In vitro muscarinic receptor radioligand-binding assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20213801/]

- Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10505979/]

- Triampyzine. [URL: https://www.medchemexpress.com/triampyzine.html]

- (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [URL: https://www.researchgate.net/publication/42385315_In_Vitro_Muscarinic_Receptor_Radioligand-Binding_Assays]

- TRIAMPYZINE SULFATE. Inxight Drugs. [URL: https://drugs.

- CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. Univerzita Karlova. [URL: https://dspace.cuni.cz/handle/20.500.11956/110196]

- Triampyzine | C9H15N3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Triampyzine]

- Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10125433/]

- Gastric acid secretion: Regulation, mechanisms, therapie. Allied Academies. [URL: https://www.alliedacademies.

- Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology. ResearchGate. [URL: https://www.researchgate.net/publication/370183056_Neuroendocrine_mechanism_of_gastric_acid_secretion_Historical_perspectives_and_recent_developments_in_physiology_and_pharmacology]

- Regulation of gastric acid secretion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/354353/]

- Gastric Acid Production - Regulation - PPI. TeachMePhysiology. [URL: https://teachmephysiology.com/gastrointestinal-system/stuff/gastric-acid-production/]

Sources

- 1. Triampyzine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. TRIAMPYZINE SULFATE [drugs.ncats.io]

- 4. criver.com [criver.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. criver.com [criver.com]

- 7. innoprot.com [innoprot.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ValiScreen Human Muscarinic M2 Cell Line, CHO-K1 Cells | Revvity [revvity.com]

- 10. ValiScreen Human Muscarinic M1 Cell Line, CHO-K1 Cells | Revvity [revvity.com]

- 11. genscript.com [genscript.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 17. calculator.academy [calculator.academy]

- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 19. SPIKESfunc [spikesfunc.github.io]

- 20. m.youtube.com [m.youtube.com]

- 21. Schild equation - Wikipedia [en.wikipedia.org]

- 22. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Triampyzine Sulfate: A Comparative Guide to Solubilization in Water vs. DMSO for In Vitro Cell Culture Applications

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note serves as a technical guide for researchers utilizing Triampyzine sulfate in cell-based assays. We delve into the critical aspects of solvent selection, comparing the utility of Dimethyl Sulfoxide (DMSO) and water for the solubilization of this compound. This guide provides a detailed analysis of the physicochemical properties of Triampyzine sulfate, evidence-based protocols for stock solution preparation, and essential considerations for its application in cell culture, including solvent-induced cytotoxicity and the importance of vehicle controls. By explaining the causality behind each methodological step, we aim to equip scientists with the expertise to design robust and reproducible experiments.

Introduction to Triampyzine Sulfate

Triampyzine, and its sulfate salt, is an organic compound identified as an anticholinergic and antisecretory agent[1]. As with many small organic molecules intended for pharmacological study, its efficacy in in vitro models is fundamentally dependent on its successful delivery to the cellular environment. The primary challenge often lies in the compound's solubility characteristics. The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter that can significantly impact data quality and interpretation. This document provides a detailed comparison of water and DMSO as solvents for Triampyzine sulfate, offering clear protocols and best practices for its use in cell culture.

Physicochemical Properties of Triampyzine Sulfate

A foundational understanding of Triampyzine sulfate's properties is essential for accurate and effective solution preparation. These characteristics dictate its behavior in different solvents and are crucial for calculating concentrations for stock solutions.

| Property | Value | Source |

| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acid | PubChem[2] |

| Molecular Formula | C₉H₁₇N₃O₄S | PubChem[2] |

| Molar Mass | 263.32 g/mol | PubChem[2] |

| Parent Compound | Triampyzine (Molar Mass: 165.24 g/mol ) | PubChem[3] |

| CAS Number | 7082-30-6 | PubChem[1][2] |

Solubility Comparison: Water vs. DMSO

The selection of an appropriate solvent is paramount for ensuring that a compound is fully dissolved and bioavailable to the cells in culture. The distinct chemical properties of water and DMSO lead to significant differences in their ability to dissolve complex organic molecules like Triampyzine sulfate.

Water as a Solvent

Water is the most biologically compatible solvent. However, many organic compounds exhibit poor aqueous solubility. While the sulfate salt form of a compound is often designed to enhance water solubility compared to its parent form, it may still be insufficient for creating the high-concentration stock solutions required for cell culture experiments. Preparing stock solutions allows for the addition of small volumes to the culture medium, minimizing the impact of the solvent on the cells[4]. If the water solubility of Triampyzine sulfate is low, preparing a concentrated stock may be impossible, forcing the researcher to add larger volumes of a dilute solution, which is often not feasible.

DMSO as a Solvent

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds[5][6]. It is miscible with water and a wide range of organic solvents, making it an invaluable tool in drug discovery and cell biology[5][6][7]. For compounds with limited aqueous solubility, DMSO is typically the solvent of choice for preparing high-concentration stock solutions[8]. This allows for significant dilution into the final cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level.

Recommendation: Due to its superior solvating properties for complex organic molecules, DMSO is the recommended solvent for preparing a primary, high-concentration stock solution of Triampyzine sulfate.

Protocols for Solution Preparation and Application

The following protocols provide a self-validating system for the preparation and use of Triampyzine sulfate in cell culture, emphasizing accuracy, sterility, and the mitigation of potential artifacts.

Workflow for Stock Solution Preparation and Cell Treatment

The diagram below outlines the logical flow from compound solubilization to the final application in a cell culture experiment.

Caption: Workflow for preparing and applying Triampyzine sulfate in cell culture.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock solution (e.g., 1000x or 10,000x the final working concentration) is standard practice[4]. This minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity[9]. A 10 mM stock is a common starting point.

Materials:

-

Triampyzine sulfate (MW: 263.32 g/mol )

-

Sterile, cell culture-grade DMSO

-

Sterile microcentrifuge tubes or amber vials

-

Vortex mixer

-

Calibrated analytical balance

Methodology:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

-

Mass (mg) = Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 263.32 g/mol x 1000 mg/g = 2.63 mg

-

-

Weigh Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.63 mg of Triampyzine sulfate powder and transfer it to a sterile microcentrifuge tube.

-

Expert Insight: Weighing small masses can be inaccurate. For better precision, consider preparing a larger volume of stock solution (e.g., 10 mL, requiring 26.3 mg) or creating a 100 mM stock if solubility permits.

-

-

Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

-

Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Cell Treatment

Rationale: The high-concentration stock must be diluted into your complete cell culture medium immediately before use to achieve the desired final concentration for your experiment.

Methodology:

-

Determine Final Concentration: Decide on the final concentration of Triampyzine sulfate you wish to test (e.g., 1 µM, 5 µM, 10 µM). It is always recommended to perform a dose-response experiment to determine the optimal concentration.

-

Calculate Dilution:

-

Example: To prepare a 10 µM working solution from a 10 mM stock.

-

The stock solution (10 mM = 10,000 µM) is 1000 times more concentrated than the desired final concentration (10 µM).

-

Therefore, you will need a 1:1000 dilution.

-

To make 10 mL of medium with a final concentration of 10 µM, you would add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

-

-

Prepare Vehicle Control: This is a critical step for valid results. Prepare a separate flask or plate of cells that will be treated with the solvent alone.

-

In the example above, you would add 10 µL of pure DMSO to 10 mL of medium. This vehicle control will have a final DMSO concentration of 0.1%, matching the treated sample[9].

-

-

Treat Cells: Remove the existing medium from your cultured cells and replace it with the medium containing Triampyzine sulfate (your "working solution") or the vehicle control medium.

-

Incubate and Analyze: Return the cells to the incubator for the desired exposure time before performing your downstream analysis (e.g., viability assay, gene expression analysis).

Crucial Considerations for Cell Culture Experiments

DMSO-Induced Cytotoxicity

While an excellent solvent, DMSO is not biologically inert and can be toxic to cells at higher concentrations[10].

-

General Guideline: The final concentration of DMSO in cell culture medium should ideally be kept below 0.5% (v/v) , with ≤ 0.1% being preferable for sensitive cell lines or long-term incubation studies[8][11].

-

Cell-Specific Effects: Toxicity is dependent on the cell type and the duration of exposure[11]. Some cell lines may tolerate up to 1% DMSO for 24 hours, but this can still decrease cell viability and impact cellular functions like mitochondrial integrity[12].

-

Validation: Always perform a preliminary experiment to test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to establish a safe, non-toxic working range.

The Imperative of a Vehicle Control

Because DMSO can have biological effects, it is essential to include a vehicle control in every experiment[9]. This control consists of cells treated with the same final concentration of DMSO as the experimental group, but without the Triampyzine sulfate. This allows you to distinguish the effects of the compound from any effects caused by the solvent itself.

Risk of Precipitation

When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer or medium, it can sometimes precipitate out of the solution if its aqueous solubility limit is exceeded.

-

Mitigation:

-

Always add the DMSO stock to the culture medium, not the other way around.

-

Mix thoroughly immediately after dilution.

-

Visually inspect the medium for any signs of cloudiness or precipitate before adding it to the cells. If precipitation occurs, a lower final concentration or a different solubilization strategy may be required.

-

Conclusion

The successful use of Triampyzine sulfate in cell culture hinges on proper solubilization and careful consideration of solvent effects. DMSO is the superior choice for creating high-concentration stock solutions, enabling accurate and repeatable dosing while minimizing solvent volume in the final culture. By adhering to the detailed protocols for stock preparation, performing appropriate dilutions, and—most critically—including a matched vehicle control, researchers can generate reliable and interpretable data, ensuring that the observed cellular effects are attributable to the Triampyzine sulfate itself and not an experimental artifact.

References

-

From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

-

DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Corning Life Sciences. [Link]

-

Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

-

Preparing Stock Solutions. PhytoTech Labs. [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Tokai Hit. [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

-

Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

-

Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

-

Making stock solutions - how and why. (2021). YouTube. [Link]

-

hydrazine sulfate. Chemister.ru. [Link]

-

Triampyzine. Wikipedia. [Link]

-

Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University. [Link]

-

Triampyzine Sulfate. PubChem, National Institutes of Health. [Link]

-

Cell Growth Protocol for T-47D Cell Line. (2011). UCSC Genome Browser. [Link]

-

Triampyzine. PubChem, National Institutes of Health. [Link]

-

Antibacterial Effect of Triazine in Barrier Membranes with Therapeutic Activity for Guided Bone Regeneration. (2022). MDPI. [Link]

-

Triazene compounds: mechanism of action and related DNA repair systems. (2007). PubMed. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. ResearchGate. [Link]

-

Dimethyl sulfoxide. (2021). American Chemical Society. [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. [Link]

Sources

- 1. Triampyzine - Wikipedia [en.wikipedia.org]

- 2. Triampyzine Sulfate | C9H17N3O4S | CID 23725058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triampyzine | C9H15N3 | CID 23484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phytotechlab.com [phytotechlab.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. oricellbio.com [oricellbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

Application Notes and Protocols for the Preclinical Administration of Novel Investigational Compounds in Rat Models

A Framework Using the Hypothetical Compound 'Triampyzine Sulfate'

Disclaimer: The compound "triampyzine sulfate" is a fictional entity used for illustrative purposes within this guide. The following protocols are a synthesis of established best practices for the preclinical evaluation of novel chemical entities. All procedures involving live animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all relevant federal, state, and local regulations.[1][2][3]

Introduction

The transition of a novel compound from in vitro discovery to in vivo validation is a critical juncture in drug development. This guide provides a comprehensive framework for designing and executing administration protocols for investigational compounds in rat models, a cornerstone of preclinical research.[4] We will use the hypothetical compound "triampyzine sulfate" to illustrate the decision-making process, from initial physicochemical characterization to the establishment of a robust administration and monitoring plan. The principles outlined herein are designed to ensure scientific rigor, data reproducibility, and the highest standards of animal welfare.

Part 1: Foundational Characterization & Pre-formulation

Before any in vivo administration, a thorough understanding of the compound's properties is essential.[5][6] This foundational data informs every subsequent step, from vehicle selection to dose-volume calculations.

Hypothetical Profile: Triampyzine Sulfate

For the purpose of this guide, we will assume the following properties for our fictional compound:

-

Class: Kinase Inhibitor

-

In Vitro IC50: 0.5 µM

-

Solubility: Poorly soluble in aqueous solutions; soluble in organic solvents like DMSO.

-

Stability: Stable at room temperature when protected from light.

Vehicle Selection: The Critical First Step

The choice of vehicle is paramount for ensuring accurate dosing and minimizing confounding experimental variables.[7][8] The ideal vehicle should be non-toxic, biologically inert, and capable of keeping the compound solubilized or uniformly suspended.[9]

Decision-Making for Triampyzine Sulfate:

Given its poor aqueous solubility, a simple saline or water vehicle is not viable.[7] A tiered approach to vehicle screening is recommended.

-

Tier 1: Aqueous Solutions (pH Modification): Assess solubility in buffered solutions across a physiologically acceptable pH range (e.g., 4.5-8.0).[10] If the compound's pKa allows for solubilization at a non-irritating pH, this can be a simple and effective option.

-

Tier 2: Co-solvent Systems: For intravenous (IV) administration, co-solvents may be necessary. A common system involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and saline. However, the concentration of organic solvents should be minimized to avoid toxicity.[8]

-

Tier 3: Suspensions for Oral Dosing: For oral (PO) administration, creating a homogenous and stable suspension is often the best approach for poorly soluble compounds.[11] Common suspending agents include carboxymethyl cellulose (CMC) or methyl cellulose (MC).[12]

For "triampyzine sulfate," a 0.5% CMC solution in purified water would be a suitable vehicle for oral gavage.

Caption: Decision workflow for selecting an appropriate administration vehicle.

Part 2: Dose Determination and Administration Routes

Dose Calculation and Volume Limits

Dose calculations are based on the animal's body weight (mg/kg).[13] The concentration of the dosing solution is determined by the desired dose and the maximum permissible administration volume for the chosen route.[13] Adhering to volume limits is crucial to prevent pain, tissue damage, and physiological stress.[10][14]

| Route of Administration | Recommended Max Volume (Rat) | Absolute Max Volume (Rat) | Recommended Needle Gauge |

| Oral (PO) | 10 mL/kg | 20 mL/kg | 16-18g gavage needle |

| Intravenous (IV) | 5 mL/kg (bolus) | 20 mL/kg | 25-27G |

| Intraperitoneal (IP) | 5-10 mL/kg | 20 mL/kg | 23-25G |

| Subcutaneous (SC) | 5-10 mL/kg | 10 mL/kg | 25G |

Data synthesized from Washington State University IACUC and other institutional guidelines.[9][10]

Example Calculation for Triampyzine Sulfate (Oral Dosing):

-

Target Dose: 20 mg/kg

-

Average Rat Weight: 250 g (0.25 kg)

-

Dosing Volume: 10 mL/kg

-

Required Concentration: (20 mg/kg) / (10 mL/kg) = 2 mg/mL

-

Volume to Administer: 10 mL/kg * 0.25 kg = 2.5 mL

Routes of Administration: A Comparative Overview

The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.[15][16][17]

-

Oral Gavage (PO): Mimics the clinical route for many drugs and is suitable for long-term studies.[15] Requires skilled technique to avoid injury.[18]

-

Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and immediate systemic circulation.[15] Ideal for pharmacokinetic studies.[17] The lateral tail vein is a common site in rats.[19]

-

Intraperitoneal (IP): Offers rapid absorption into the peritoneal cavity.[15] It is a common route but carries a risk of injuring internal organs if performed incorrectly.[15]

-

Subcutaneous (SC): Involves injection into the tissue layer between the skin and muscle, resulting in slower, more sustained absorption.[15]

Part 3: Experimental Protocols

All personnel must be thoroughly trained and proficient in these techniques to ensure animal welfare and data quality.[2] All protocols must be reviewed and approved by the IACUC.[2][20]

Protocol: Dose-Range Finding (Maximum Tolerated Dose - MTD)

The first in vivo step is often to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[6]

-

Animal Allocation: Use a small number of rats (e.g., n=3-5 per sex per group).[21] Animals should be weight-stratified to ensure group means are similar.[22]

-

Group Design: Include a vehicle control group and at least 3-5 escalating dose groups. Doses can be estimated from in vitro cytotoxicity data.

-

Administration: Administer a single dose of "triampyzine sulfate" via the intended primary route (e.g., oral gavage).

-

Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) immediately after dosing and at regular intervals for up to 14 days.

-

Endpoints: The MTD is identified as the highest dose level where no severe adverse effects or mortality are observed. This dose informs the selection of doses for subsequent efficacy and PK studies.[6]

Protocol: Pharmacokinetic (PK) Study

PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[17][23]

-

Animal Allocation: Typically requires multiple animals per time point to generate a composite PK profile.

-

Group Design:

-

Group 1 (IV): Administer a single low dose (e.g., 1-2 mg/kg) intravenously to determine key parameters like clearance and volume of distribution.

-

Group 2 (PO): Administer a single dose (below the MTD, e.g., 10 mg/kg) orally to assess oral bioavailability.

-

-

Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[6]

-

Analysis: Process blood to plasma and analyze the concentration of "triampyzine sulfate" using a validated analytical method (e.g., LC-MS/MS).

-

Data Interpretation: The resulting data will reveal the compound's half-life, bioavailability, and peak plasma concentration, which are crucial for designing effective dosing regimens in efficacy studies.[24]

Caption: Overall workflow for preclinical in vivo evaluation of a novel compound.

Part 4: Ethical Considerations and Animal Welfare

The ethical use of animals in research is a primary responsibility.[2][25] All protocols must be designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

-

Pain and Distress: Procedures should be refined to minimize pain and distress.[25] Animals observed to be in severe pain that cannot be alleviated should be humanely euthanized.[1]

-

Monitoring: Animals must be monitored regularly for any adverse effects.[5] A clear plan for humane endpoints should be established in the IACUC protocol, defining the criteria under which an animal will be removed from the study.[5]

-

Personnel Training: All personnel involved in animal handling and procedures must be adequately trained and competent.[2]

Conclusion

The successful administration of a novel compound like "triampyzine sulfate" in a rat model requires a methodical, multi-faceted approach. By integrating thorough physicochemical characterization, careful vehicle selection, and well-designed safety and pharmacokinetic studies, researchers can generate reliable and reproducible data. Adherence to strict ethical guidelines and animal welfare standards is not only a regulatory requirement but a moral imperative that underpins the scientific validity of the research.

References

- RJPTSimLab. Study of different routes of drugs administration in mice & rats.

- WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.

- UConn Health. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research. Published June 6, 2025.

- IACUC. Oral Gavage In Mice and Rats.

- Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Published March 4, 2025.

- American Psychological Association. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Published February 15, 2022.

- Singh S, et al. A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal Of Pharmaceutical Sciences And Research. Published March 1, 2023.

- Nitin K. Routes of drug administration Dr.NITIN. Slideshare.

- PRISYS Biotech. Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Published June 26, 2025.

- Marietta College. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.

- Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents.

- National University of Singapore. Recommended Volume for Administered Substances.

- Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.

- University of Minnesota. Ethics of Animal Use in Research.

- Washington State University Institutional Animal Care and Use Committee. Guideline #10: Drug and Chemical Administration. Published August 15, 2023.

- Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?

- Bienta. Pharmacokinetics Studies in Mice or Rats.

- Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species.

- University of Michigan. Guideline for the Use of Novel Compound in Animals.

- Turner PV, et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. Published September 5, 2011.

- National Research Council. Toxicity Testing for Assessment of Environmental Agents: Interim Report. Washington, DC: The National Academies Press; 2006.

- UC Davis Office of Research. IACUC Policies and Guidelines.

- Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.

- Avery, LB, et al. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. MDPI. Published December 24, 2024.

- Biogem. In Vivo and in Vitro Toxicity Studies.

- U.S. Food and Drug Administration. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Published November 2, 2017.

- National Institute of Environmental Health Sciences. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. NCBI. Published March 24, 2023.

- ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.

-

BenchChem. Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. Published 2025. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM-kUnMnt4Y0dWwe3OKJ0EKycM2WKLHNaI6ralMzecu5umMY4_kzthQ0IZzmVw0ZL1YNMHYrp6emcezsiBTwf74P02GgVHXSzJmoeaPZNRTgaRRL1Zq61B8g0gBxrCB8KutujMfMG03GeBaGR47W5mj5DeZPG0zfAPraa-IeoUey4YcHF9lF9d3bT3Ew0CEortgOTGs6rQ-1nVNhpNzycqzBPUNO-SrlnAS_CqGvw=]([Link]

Sources

- 1. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]

- 2. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]

- 3. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]

- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 5. research.olemiss.edu [research.olemiss.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. washcoll.edu [washcoll.edu]

- 9. ntnu.edu [ntnu.edu]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

- 11. admescope.com [admescope.com]

- 12. researchgate.net [researchgate.net]

- 13. prisysbiotech.com [prisysbiotech.com]

- 14. cm.nus.edu.sg [cm.nus.edu.sg]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. ijpsr.com [ijpsr.com]

- 17. biotechfarm.co.il [biotechfarm.co.il]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 20. marietta.edu [marietta.edu]

- 21. fda.gov [fda.gov]

- 22. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 25. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]

Application Notes and Protocols for the Synthesis and Purification of Triampyzine Sulfate

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and purification of triampyzine sulfate, a compound of interest for researchers in drug development and related scientific fields. Triampyzine, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is a pyrazine derivative.[1][2] This document outlines a proposed synthetic pathway for triampyzine free base, followed by its conversion to the sulfate salt. Furthermore, it details robust purification methodologies to obtain high-purity triampyzine sulfate suitable for research and development applications. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to Triampyzine Sulfate

Triampyzine is a synthetic pyrazine derivative.[1] Its sulfate salt, triampyzine sulfate, has the molecular formula C9H17N3O4S and a molecular weight of approximately 263.32 g/mol .[3][4] While its primary applications were explored as an anticholinergic and antisecretory agent, its unique chemical structure continues to make it a subject of scientific interest.[1][4][5] The availability of high-purity triampyzine sulfate is crucial for accurate pharmacological and toxicological studies. This guide provides a comprehensive approach to its synthesis and purification to support such research endeavors.

Proposed Synthesis of Triampyzine

The synthesis of triampyzine (N,N,3,5,6-pentamethylpyrazin-2-amine) can be envisioned through a multi-step process involving the construction of the substituted pyrazine ring followed by the introduction of the dimethylamino group. The following proposed synthetic route is based on established principles of heterocyclic chemistry.[6][7]

Synthetic Strategy Overview

The proposed synthesis commences with the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine core. Subsequent functional group manipulations lead to the final triampyzine product.

Diagram 1: Proposed Synthetic Pathway for Triampyzine

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Triampyzine | C9H15N3 | CID 23484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triampyzine Sulfate | C9H17N3O4S | CID 23725058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIAMPYZINE SULFATE [drugs.ncats.io]

- 5. Triampyzine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: A Systematic Approach to the Development of Sterile Pharmaceutical Formulations Containing Triampyzine Sulfate

Introduction

Triampyzine sulfate (C₉H₁₇N₃O₄S) is the sulfate salt of Triampyzine, a pyrazine derivative described as an anticholinergic and antisecretory agent[1][2][3]. As with any active pharmaceutical ingredient (API) intended for parenteral administration, the development of a safe, stable, and efficacious sterile formulation is paramount. Parenteral formulations bypass the body's natural defense mechanisms, necessitating stringent control over sterility, pyrogenicity, particulate matter, and physicochemical stability[4][5].

This application note presents a foundational framework for formulating Triampyzine Sulfate. Due to the limited publicly available data on this specific molecule, we will proceed from first principles, establishing a logical workflow that can be adapted as substance-specific data are generated. The core philosophy is to build a robust understanding of the API's properties to make informed decisions on excipients and processing parameters.

Part 1: Pre-Formulation & Analytical Characterization

Before any formulation work commences, a thorough characterization of the drug substance is essential. This pre-formulation stage aims to identify properties that will influence formulation design, manufacturing processes, and drug product stability.

Physicochemical Properties of Triampyzine Sulfate

The initial step is to collate known information and establish a protocol to determine critical unknown parameters. The sulfate salt form suggests enhanced aqueous solubility compared to the free base, a favorable attribute for a parenteral solution.

Table 1: Physicochemical Properties of Triampyzine Sulfate

| Property | Value / Data | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇N₃O₄S | PubChem[1] |

| Molecular Weight | 263.32 g/mol | PubChem[1] |

| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine;sulfuric acid | PubChem[1] |

| Description | Anticholinergic, antisecretory agent | Inxight Drugs[3] |

| Aqueous Solubility | To be determined (TBD) | - |

| pKa | TBD | - |

| LogP | TBD | - |

| Hygroscopicity | TBD | - |

| Stability Profile | TBD (pH, light, temperature, oxidation) | - |

Protocol: Preliminary Solubility & Stability Assessment

Objective: To determine the approximate aqueous solubility and identify potential degradation pathways for Triampyzine Sulfate.

Methodology:

-

Solubility Screening:

-

Prepare saturated solutions of Triampyzine Sulfate at ambient temperature in various media relevant to parenteral formulation:

-

Water for Injection (WFI)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.9% Sodium Chloride

-

5% Dextrose in Water (D5W)

-

-

Equilibrate samples for 24 hours with continuous agitation.

-

Filter the suspensions through a 0.22 µm PVDF filter.

-

Analyze the filtrate for drug concentration using a suitable analytical method (e.g., UV spectrophotometry or HPLC, as described below).

-

-

Forced Degradation Study:

-

Prepare solutions of Triampyzine Sulfate (~1 mg/mL) in WFI.

-

Expose the solutions to stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at ambient temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Expose to ICH-compliant light source (e.g., 1.2 million lux hours).

-

-

Analyze all samples by a stability-indicating HPLC method against a control solution stored at 4°C in the dark. The goal is to identify the primary degradation pathways and separate degradants from the parent peak.

-

Protocol: Development of a Stability-Indicating HPLC Method

A quantitative, stability-indicating analytical method is the cornerstone of any formulation program. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of triazine compounds[6][7].

Objective: To develop a robust HPLC-UV method for the quantification of Triampyzine Sulfate and the detection of potential degradation products.

Methodology:

-

Column & Mobile Phase Screening: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).

-

Gradient Optimization: Develop a gradient elution method to ensure separation of the main Triampyzine peak from any impurities or degradants identified during the forced degradation study.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for Triampyzine Sulfate using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Method Validation (per ICH Q2(R1)): Once optimized, validate the method for specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Example HPLC Method Parameters for Triampyzine Sulfate Analysis

| Parameter | Suggested Starting Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH helps to protonate the amine, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV at 220 nm (or λ-max) | A common wavelength for compounds with aromatic/heterocyclic rings[7]. |

| Injection Vol. | 10 µL | Standard injection volume. |

Part 2: Formulation Development for a Sterile Solution

The goal is to develop a simple, stable, and isotonic aqueous solution for parenteral injection. The choice of excipients must be deliberate and justified, with a focus on using the minimum number of components necessary to achieve the desired product profile[8][9].

Rationale for Excipient Selection

Excipients are critical components that ensure the stability, safety, and efficacy of parenteral products[10][11]. All selected excipients must be of a suitable grade for parenteral use (e.g., USP/NF, Ph. Eur.) and have low bioburden and endotoxin levels[8].

-

Vehicle: Water for Injection (WFI) is the primary solvent and vehicle for aqueous parenteral formulations[11].

-

pH Modifying/Buffering Agents: The stability of many drugs in solution is pH-dependent[12]. The forced degradation study will indicate the optimal pH range for Triampyzine Sulfate. A buffer system (e.g., citrate, acetate, phosphate) is used to maintain this pH throughout the product's shelf life.

-

Tonicity Adjusting Agents: Parenteral solutions should be isotonic with blood and body fluids (approx. 285 mOsm/kg) to avoid pain and tissue damage at the injection site[10]. Common tonicity agents include sodium chloride, dextrose, and mannitol[11].

-

Antioxidants/Chelating Agents: If the API is susceptible to oxidation (as determined in the forced degradation study), an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., edetate disodium - EDTA) may be required.

Table 3: Commonly Used Excipients for Parenteral Formulations

| Functional Category | Example Excipients | Typical Concentration Range |

|---|---|---|

| Buffering Agent | Sodium Citrate / Citric Acid | 1-50 mM |

| Sodium Acetate / Acetic Acid | 10-50 mM | |

| Sodium Phosphate (mono- & di-basic) | 5-50 mM | |

| Tonicity Agent | Sodium Chloride | q.s. to isotonicity |

| Dextrose | ~5% w/v | |

| Mannitol | ~5% w/v | |

| Antioxidant | Ascorbic Acid | 0.01 - 0.1% w/v |

| Chelating Agent | Edetate Disodium (EDTA) | 0.01 - 0.05% w/v |

Diagram: Pre-Formulation Assessment Workflow

Caption: Workflow for pre-formulation assessment of Triampyzine Sulfate.

Protocol: Formulation Screening

Objective: To identify a lead formulation by evaluating the short-term stability of Triampyzine Sulfate with various excipients.

Methodology:

-

Based on the desired pH range from the stability assessment, select 2-3 buffer systems (e.g., citrate, acetate).

-

Prepare a series of small-scale (e.g., 10 mL) prototype formulations. A bracketed approach is recommended. For example:

-

Formulation A: API + WFI (unbuffered control)

-

Formulation B: API + Citrate Buffer (pH 4.5) + NaCl

-

Formulation C: API + Citrate Buffer (pH 5.5) + NaCl

-

Formulation D: API + Acetate Buffer (pH 4.5) + Mannitol

-

Formulation E: API + Acetate Buffer (pH 5.5) + Mannitol

-

-

Adjust all formulations to be isotonic using the chosen tonicity agent.

-

Filter each solution through a 0.22 µm sterile filter into sterile glass vials.

-

Store vials under accelerated (40°C/75% RH) and ambient (25°C/60% RH) conditions.

-

Analyze samples at initial (T=0), 2-week, and 4-week time points for:

-

Appearance (clarity, color, particulates)

-

pH

-

Assay of Triampyzine Sulfate (by HPLC)

-

Related Substances/Degradation Products (by HPLC)

-

Table 4: Example "Starting Point" Formulation for Screening (Target: 10 mg/mL)

| Component | Function | Quantity (per mL) |

|---|---|---|

| Triampyzine Sulfate | API | 10 mg |

| Sodium Citrate, Dihydrate | Buffering Agent | 2.94 mg (10 mM) |

| Citric Acid, Anhydrous | Buffering Agent | q.s. to pH 5.0 |

| Sodium Chloride | Tonicity Agent | q.s. to ~290 mOsm/kg |

| Water for Injection (WFI) | Vehicle | q.s. to 1.0 mL |

Part 3: Manufacturing Process & Sterilization

The manufacturing process for a sterile product must be designed and controlled to prevent microbial contamination and ensure product quality[13][14].

Diagram: Sterile Solution Manufacturing Workflow

Caption: General manufacturing workflow for a terminally sterilized injectable.

Protocol: Lab-Scale Batch Manufacturing (1 L)

This protocol assumes the formulation is stable to heat and can be terminally sterilized, which is the preferred method according to regulatory bodies like the EMA[13].

Environment: Compounding should occur in a Grade C environment, with subsequent sterile filtration and filling performed in a Grade A environment with a Grade B background[15].

Methodology:

-

Preparation: Add approximately 800 mL of WFI to a sterile, tared compounding vessel equipped with a magnetic stirrer.

-

Buffer/Excipient Dissolution: Sequentially add and dissolve the buffering agents and tonicity agent. Ensure each component is fully dissolved before adding the next.

-

API Dissolution: Slowly add the Triampyzine Sulfate powder to the vortex of the stirring solution. Continue mixing until fully dissolved.

-

pH Adjustment: Check the pH of the solution. Adjust to the target pH (e.g., 5.0) using a dilute solution of the buffer acid (e.g., citric acid) or base (e.g., sodium hydroxide).

-

Quantum Satis (q.s.): Add WFI to bring the batch to the final volume (1 L). Mix for an additional 15 minutes to ensure homogeneity.

-

Pre-filtration: Filter the bulk solution through a 0.45 µm filter to reduce bioburden and remove any foreign particulates.

-

Sterile Filtration & Filling: In a Grade A environment, pass the solution through a sterile, integrity-tested 0.22 µm sterilizing-grade filter directly into sterilized vials. Aseptically apply sterile stoppers.

-

Terminal Sterilization: Load the sealed vials into a validated steam autoclave. Run a validated cycle (e.g., 121°C for 15 minutes) to achieve a sterility assurance level (SAL) of 10⁻⁶[13].

-

Inspection & Labeling: After cooling, visually inspect 100% of the vials for defects before labeling and packaging.

Part 4: Quality Control & Stability

The final drug product must meet pre-defined specifications to ensure its safety and efficacy throughout its shelf life.

Table 5: Example Critical Quality Attributes (CQAs) for Triampyzine Sulfate Injection